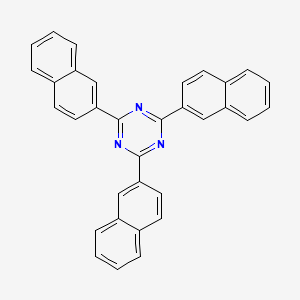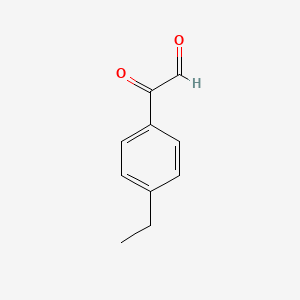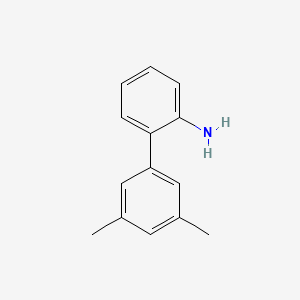![molecular formula C18H34O2 B1641182 Oleic acid-[9,10-3H]](/img/structure/B1641182.png)
Oleic acid-[9,10-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid-[9,10-3H]: is a synthetic fatty acid derivative characterized by the presence of tritium atoms at the 9th and 10th positions of the octadec-9-enoic acid molecule. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in metabolic and biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oleic acid-[9,10-3H] typically involves the hydrogenation of octadec-9-enoic acid using tritium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of tritium atoms at the desired positions. The process involves:
Hydrogenation Reaction: Octadec-9-enoic acid is dissolved in an appropriate solvent, such as ethanol or methanol.
Tritium Gas Introduction: Tritium gas is introduced into the reaction vessel under a hydrogenation catalyst, such as palladium on carbon.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Oleic acid-[9,10-3H] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of octadec-9-enoic acid are subjected to tritium gas in industrial hydrogenation reactors.
Catalyst Recovery: The palladium catalyst is recovered and reused to minimize costs.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity and isotopic labeling efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oleic acid-[9,10-3H] can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, converting it back to the fully saturated tritium-labeled octadecanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of light.
Major Products:
Oxidation: Tritium-labeled ketones or carboxylic acids.
Reduction: Tritium-labeled octadecanoic acid.
Substitution: Tritium-labeled halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotopic Labeling Studies: Oleic acid-[9,10-3H] is used in isotopic labeling studies to trace metabolic pathways and reaction mechanisms in organic chemistry.
Biology:
Metabolic Studies: The compound is used to study fatty acid metabolism in biological systems, providing insights into lipid biosynthesis and degradation.
Medicine:
Drug Development: It serves as a tracer in pharmacokinetic studies to understand the distribution and metabolism of fatty acid-based drugs.
Industry:
Material Science: The compound is used in the development of tritium-labeled polymers and materials for various industrial applications.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of Oleic acid-[9,10-3H] involves its incorporation into metabolic pathways where it mimics natural fatty acids. The tritium atoms allow for the tracking of the compound through various biochemical processes, providing detailed information on enzyme interactions, transport mechanisms, and metabolic fates.
Vergleich Mit ähnlichen Verbindungen
(Z)-9,10-Dideuteriooctadec-9-enoic acid: Similar isotopic labeling with deuterium instead of tritium.
(Z)-9,10-Dioctadec-9-enoic acid: Non-labeled version of the compound.
(Z)-9,10-Difluorooctadec-9-enoic acid: Fluorine-labeled analog used in different types of studies.
Uniqueness: The uniqueness of Oleic acid-[9,10-3H] lies in its tritium labeling, which provides a higher sensitivity in detection methods compared to deuterium or non-labeled compounds. This makes it particularly valuable in studies requiring precise tracking and quantification of metabolic processes.
Eigenschaften
Molekularformel |
C18H34O2 |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(Z)-9,10-ditritiooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9T,10T |
InChI-Schlüssel |
ZQPPMHVWECSIRJ-PIFJRTBKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Isomerische SMILES |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O)/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















